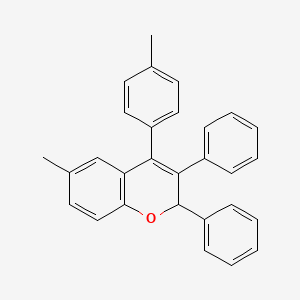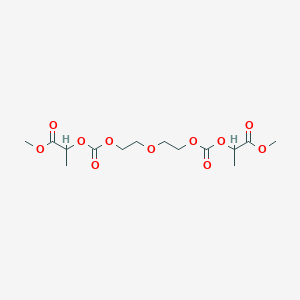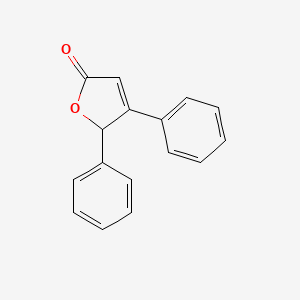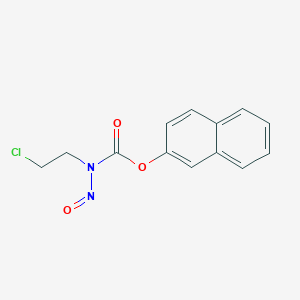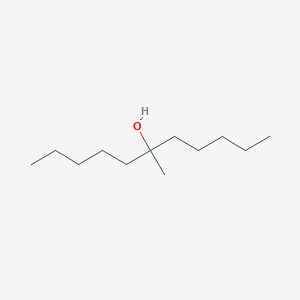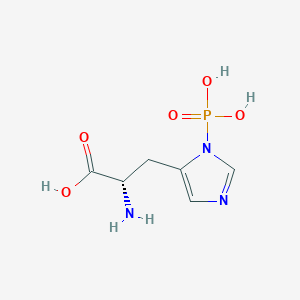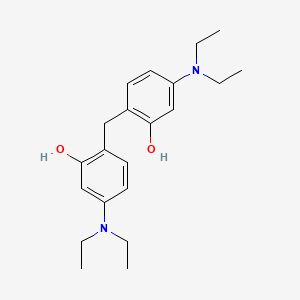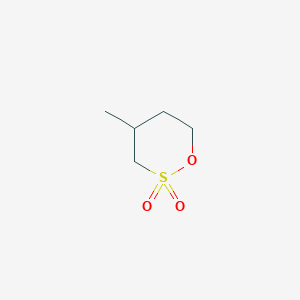
Piperazine, 1-(ethylsulfonyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(ethylsulfonyl)-4-methyl-: is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound.
Substitution: Piperazine derivatives can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Cyclization: Cyclization reactions can form fused ring systems involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation: N-oxides of piperazine derivatives.
Reduction: Parent piperazine compounds.
Substitution: Substituted piperazine derivatives.
Cyclization: Fused ring systems involving the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine derivatives are used as intermediates in organic synthesis and as building blocks for the synthesis of more complex molecules .
Biology: In biological research, piperazine derivatives are used as probes to study enzyme activity and receptor binding .
Medicine: Piperazine derivatives are key components in several pharmaceutical drugs, including those used to treat anxiety, depression, and infections .
Industry: In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials .
Wirkmechanismus
Piperazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making piperazine an effective anthelmintic agent .
Vergleich Mit ähnlichen Verbindungen
Morpholine: Another six-membered heterocyclic compound with one nitrogen and one oxygen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Eigenschaften
CAS-Nummer |
5433-67-0 |
|---|---|
Molekularformel |
C7H16N2O2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
1-ethylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
ZORMGGQFTJBQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
